![molecular formula C2H8NO2PS B566261 [氨基(三氘甲基硫代)磷酰基]氧基-三氘甲烷 CAS No. 1219799-41-3](/img/structure/B566261.png)

[氨基(三氘甲基硫代)磷酰基]氧基-三氘甲烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

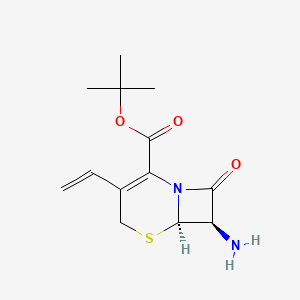

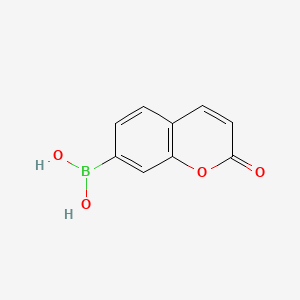

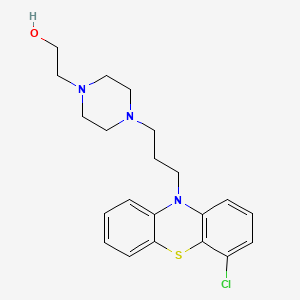

“[Amino(trideuteriomethylsulfanyl)phosphoryl]oxy-trideuteriomethane” is a stable isotope-labelled compound . It is also known as Methamidophos D6 (dimethyl D6) . The molecular formula is C2 2H6 H2 N O2 P S and it has a molecular weight of 147.17 .

Molecular Structure Analysis

The molecular structure of “[Amino(trideuteriomethylsulfanyl)phosphoryl]oxy-trideuteriomethane” is represented by the molecular formula C2 2H6 H2 N O2 P S . The Canonical SMILES representation is [2H]C([2H])([2H])OP(=O)(N)SC([2H])([2H])[2H] and the InChI representation is InChI=1S/C2H8NO2PS/c1-5-6(3,4)7-2/h1-2H3,(H2,3,4)/i1D3,2D3 .Physical And Chemical Properties Analysis

“[Amino(trideuteriomethylsulfanyl)phosphoryl]oxy-trideuteriomethane” is a stable isotope-labelled compound . It has a molecular weight of 147.17 . More specific physical and chemical properties are not provided in the search results.科学研究应用

无催化剂室温自修复弹性体

芳香二硫化物复分解已被用于设计自修复聚(脲-氨基甲酸酯)弹性体,在室温下表现出显著的修复效率,无需任何催化剂或外部干预。这表明含硫化合物在开发具有自修复性能的材料中具有潜力,这可能会扩展到在材料科学应用中使用“[氨基(三氘甲基硫代)磷酰基]氧基-三氘甲烷” (Rekondo 等人,2014 年)。

不对称胺合成

N-叔丁基磺酰亚胺已被确定为不对称胺合成的多功能中间体,为合成广泛的高对映选择性胺提供了一种有效的方法。这表明含硫和含氮化合物在合成生物活性分子和药物中的潜在用途,这可能会扩展到合成化学中所查询化合物的应用 (Ellman 等人,2002 年)。

无金属催化磷酸化

使用分子碘作为催化剂对胺、醇和亚磺酰亚胺进行磷酸化,突出了一种合成生物学上重要的磷酰胺酸酯、磷酸三酯和亚磺酰亚胺衍生的磷酰胺酸酯的方法。这表明含磷化合物在合成生物学相关分子中的潜在用途,可能将应用扩展到所查询的化合物 (Dhineshkumar & Prabhu, 2013)。

N-和O-磷硫酰化氨基酸的合成

一种有效合成 N-和 O-磷硫酰化氨基酸的方法已经开发出来,展示了含硫和含磷化合物在修饰氨基酸用于药物应用中的潜力 (Baraniak 等人,2002 年)。

作用机制

Target of Action

Methamidophos-d6, also known as Metamidophos-d6 or [Amino(trideuteriomethylsulfanyl)phosphoryl]oxy-trideuteriomethane, primarily targets the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it is responsible for terminating nerve impulses by breaking down the neurotransmitter acetylcholine .

Mode of Action

Methamidophos-d6 acts by inhibiting the function of acetylcholinesterase . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the neurons . The result is an overstimulation of the nervous system, leading to symptoms of neurotoxicity .

Biochemical Pathways

The biochemical pathways affected by Methamidophos-d6 primarily involve the cholinergic system of neurotransmission . The inhibition of acetylcholinesterase disrupts the normal function of this system, leading to a range of downstream effects such as overexcitation, convulsions, and potentially paralysis .

Pharmacokinetics

The pharmacokinetics of Methamidophos-d6 involve its absorption, distribution, metabolism, and excretion (ADME). It can be absorbed through ingestion, inhalation, and skin contact . It is primarily excreted through urine .

Result of Action

The primary result of Methamidophos-d6 action is neurotoxicity, due to the overstimulation of the nervous system . This can lead to symptoms such as nausea, vomiting, abdominal pain, diarrhea, headache, dizziness, weakness, blurred vision, tearing, eye pain, coordination disorders, and in severe cases, respiratory center disorders, respiratory muscle paralysis, airway edema, difficulty breathing leading to coma, and even death .

Action Environment

The action of Methamidophos-d6 can be influenced by various environmental factors. For instance, its solubility in water and many organic solvents allows it to easily move between water and soil . Its volatility also contributes to its environmental mobility . Furthermore, it is stable at ambient temperature but decomposes on heating without boiling . It is stable at pH 3–8; hydrolyzed in acids and alkalis . These factors can influence the compound’s action, efficacy, and stability in the environment .

属性

IUPAC Name |

[amino(trideuteriomethylsulfanyl)phosphoryl]oxy-trideuteriomethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO2PS/c1-5-6(3,4)7-2/h1-2H3,(H2,3,4)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKVPIKMPCQWCG-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(N)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=O)(N)SC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO2PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

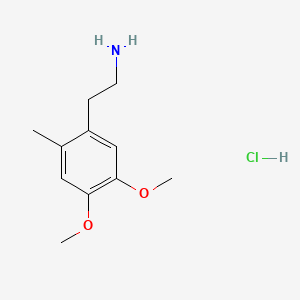

![2-[Benzyl(methyl)amino]-1-(4-phenylmethoxyphenyl)propan-1-one](/img/structure/B566195.png)